Bodipy Isothiocyanate

Description

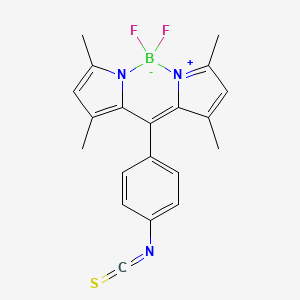

BODIPY Isothiocyanate (CAS: 1349031-04-4) is a fluorescent dye derived from the boron-dipyrromethene (BODIPY) core structure. Its molecular formula is C20H18BN3F2S, with a molecular weight of 381.25 g/mol. This compound features an isothiocyanate (-NCS) functional group, enabling covalent conjugation to primary amines in biomolecules (e.g., antibodies, peptides) for applications in cellular imaging, molecular tracking, and diagnostics . Key properties include:

- Excitation/Emission: Tunable in visible to near-infrared (NIR) ranges, depending on substituents.

- Photostability: Superior to traditional fluorophores like fluorescein.

- Solubility: Compatible with organic solvents and aqueous buffers when modified with hydrophilic groups.

Its structural rigidity and high quantum yield (~0.9) make it ideal for high-resolution imaging .

Properties

IUPAC Name |

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAJJOOBZTXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661823 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349031-04-4 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Pentachloro-BODIPY Precursors

The most widely reported method for BODIPY isothiocyanate synthesis begins with 2,3,5,6,8-pentachloro-BODIPY (1 ), a versatile intermediate allowing sequential functionalization at distinct halogen sites. The reactivity hierarchy of chlorine atoms (8-Cl > 3,5-Cl > 2,6-Cl) enables stepwise modification:

-

Suzuki Coupling at the 8-Position : Treatment of 1 with 4-methoxyphenylboronic acid (5 equiv) and Pd(PPh₃)₄ in toluene/Na₂CO₃(aq) yields 3,8-disubstituted BODIPY 2 (45% yield).

-

Nitrophenyl Introduction at the 5-Position : A second Suzuki coupling with 4-nitrophenylboronic acid and Pd(PCy₃)G2 installs a nitro group at position 5, forming 3 .

-

Nitro-to-Amine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group of 3 to an amine, producing 4 .

-

Thiophosgene Reaction : Reaction of 4 with thiophosgene (Cl₂C=S) converts the amine to an isothiocyanate, yielding BODIPY-NCS 5 (82% yield).

X-ray crystallography confirms the planar BODIPY core in 5 , with aryl dihedral angles of 47.4°–62.9°, ensuring minimal steric hindrance for subsequent conjugations.

Table 1: Reaction Conditions and Yields for Pentachloro-BODIPY Derivatization

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-MeOPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, toluene, reflux | 2 | 45% |

| 2 | 4-NO₂PhB(OH)₂, Pd(PCy₃)G2, dioxane, 80°C | 3 | 58% |

| 3 | H₂ (1 atm), Pd/C, EtOAc, RT | 4 | 92% |

| 4 | Cl₂C=S, CH₂Cl₂, 0°C → RT | 5 | 82% |

Challenges in Solid-Phase Peptide Coupling

While 5 efficiently conjugates with peptides (e.g., 3PEG-LARLLT and 3PEG-GYHWYGYTPQNVI) in 30 minutes at room temperature (50–80% yields), solid-phase synthesis faces limitations. BF₂ moiety instability under resin cleavage conditions (e.g., trifluoroacetic acid) necessitates solution-phase conjugation post-BODIPY synthesis.

Barton–Zard Reaction-Based Synthesis of Di-Isothiocyanate BODIPY

Core Structure Assembly

An alternative route employs the Barton–Zard reaction to construct the BODIPY core, followed by dual isothiocyanate functionalization:

-

Pyrrole Formation : Reaction of 1-nitrocyclohexene with ethyl isocyanoacetate in the presence of 1,8-diazabicycloundec-7-ene (DBU) generates ethyl-4,5,6,7-tetrahydroisoindole ester.

-

Dipyrromethane Synthesis : Acid-catalyzed condensation with 3,5-dimethoxybenzaldehyde yields a dipyrromethane intermediate.

-

Boron Complexation : Treatment with BF₃·OEt₂ and triethylamine (TEA) forms the BODIPY core.

-

Isothiocyanate Installation : Reaction with thiophosgene introduces isothiocyanate groups at positions 3 and 5, producing a near-infrared (NIR) emitter with λem = 720 nm.

Table 2: Photophysical Properties of Di-Isothiocyanate BODIPY

The lower fluorescence quantum yield (ΦF) in the di-isothiocyanate derivative arises from enhanced non-radiative decay due to extended π-conjugation and rotational flexibility.

Analytical Characterization of this compound Derivatives

Spectroscopic Validation

-

¹¹B NMR : BODIPY-NCS 5 exhibits a triplet at δ = 0.368 ppm, confirming BF₂ integrity post-functionalization.

-

MALDI-TOF MS : Exact mass matches (<2 ppm error) validate molecular formulas (e.g., [M+H]+ for 5 : Calc. 612.18, Found 612.17).

-

X-ray Diffraction : Crystallographic data for 5 (CCDC 1542432) reveal bond lengths of 1.48 Å (B-N) and 1.37 Å (C-S).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O) shows ≥95% purity for 5 and its peptide conjugates, with retention times varying by <0.5 minutes between batches.

Comparative Evaluation of Synthetic Methodologies

Yield and Scalability

Functionalization Flexibility

-

Mono-isothiocyanate derivatives (5 ) permit site-specific bioconjugation, while di-isothiocyanate analogs enable crosslinking or dual-labeling.

-

Electron-withdrawing groups (e.g., nitro in 3 ) redshift absorption/emission by 15–20 nm per substituent.

Emerging Strategies and Unresolved Challenges

Microwave-Assisted Synthesis

Preliminary studies indicate 30–50% reduction in reaction times for Suzuki couplings (step 1) using microwave irradiation (150°C, 10 minutes), though yields remain comparable.

Chemical Reactions Analysis

Types of Reactions: Bodipy Isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Oxidation and Reduction Reactions: The BODIPY core can undergo oxidation and reduction reactions, altering its photophysical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary amines and alcohols, with reactions typically carried out in organic solvents like dimethylbenzene under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products:

Thiourea and Thiocarbamate Derivatives: Formed from substitution reactions with amines and alcohols.

Oxidized and Reduced BODIPY Derivatives: Resulting from oxidation and reduction reactions, respectively.

Scientific Research Applications

Bioconjugation and Fluorescence Imaging

Bioconjugation : Bodipy Isothiocyanate is primarily utilized in bioconjugation, where it forms stable thiourea bonds with thiol groups in proteins and peptides. This reaction can be represented as follows:This mechanism facilitates the attachment of fluorescent labels to biomolecules, enabling researchers to visualize and analyze biological processes through fluorescence microscopy .

Fluorescence Imaging : The compound has been employed in various fluorescence imaging studies. For instance, BODIPY-peptide conjugates were shown to localize within specific cellular compartments, such as the Golgi apparatus and lysosomes, enhancing the understanding of cellular dynamics and interactions . The low cytotoxicity and high cellular uptake rates of these conjugates make them promising candidates for cancer imaging applications .

This compound exhibits significant biological activity due to its ability to label biomolecules. This property allows researchers to track the location and behavior of these molecules within cells or organisms. Studies have demonstrated its potential in targeting specific proteins, which is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)

In a notable study, BODIPY was conjugated to peptides targeting EGFR, a common marker in various cancers. The resulting conjugates showed enhanced binding affinity and cellular uptake compared to non-targeted counterparts, indicating their potential as imaging agents for tumors over-expressing EGFR .

Chemical Sensing Applications

This compound has also been utilized as a chemical sensor due to its ability to interact with various analytes. Modifications to its structure have enabled it to sense changes in viscosity and detect metal cations such as magnesium, aluminum, iron, copper, and zinc . Such applications are particularly relevant in biochemical research where monitoring cellular environments is critical.

Photodynamic Therapy

The photostability and tunable fluorescence properties of this compound make it suitable for applications in photodynamic therapy (PDT) . In PDT, light-activated compounds induce cytotoxic effects on targeted cells, making Bodipy derivatives valuable in cancer treatment strategies .

Comparison with Other Fluorescent Dyes

This compound offers several advantages over other commonly used fluorescent dyes:

| Compound Name | Unique Features |

|---|---|

| Fluorescein Isothiocyanate | Less photostable than Bodipy dyes |

| Rhodamine B | Strong fluorescence but limited functionalization options |

| Cyanine Dyes | Versatile but often less stable than Bodipy derivatives |

| Nile Red | Primarily used for lipid staining; different application focus |

This compound stands out due to its exceptional photostability, versatile bioconjugation capabilities, and tunable fluorescence properties .

Mechanism of Action

The mechanism of action of Bodipy Isothiocyanate involves its interaction with specific molecular targets and pathways:

Fluorescent Probing: The compound binds to target molecules, and upon excitation with light, it emits fluorescence, allowing for the detection and visualization of the target.

Photodynamic Therapy: In the presence of light, this compound generates reactive oxygen species that induce cell death, making it effective in cancer treatment.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Dual Functionalization : this compound derivatives with two -NCS groups enable simultaneous conjugation to peptides and drugs, improving tumor selectivity and solubility .

Transport Kinetics : BODIPY C5 Ceramide outperforms FITC in cytosolic accumulation rates, attributed to its lipophilic boron core enhancing membrane permeability .

Stability : this compound retains fluorescence in acidic environments (pH 4–9), unlike FITC, which quenches below pH 6 .

Biological Activity

Bodipy isothiocyanate is a compound derived from the Bodipy (boron-dipyrromethene) family, known for its exceptional photophysical properties and biological applications. This article explores the biological activity of this compound, highlighting its synthesis, photophysical characteristics, and therapeutic potential, particularly in photodynamic therapy (PDT) and as a fluorescent probe in biological imaging.

Synthesis and Properties

This compound can be synthesized through various chemical modifications of the Bodipy core. The synthesis typically involves converting amino groups into isothiocyanate groups using thiocarbonyldi-2(1H)-pyridone, yielding the desired Bodipy derivative with enhanced reactivity and biological utility. The overall yield of this process can vary but has been reported to be around 35% over multiple synthetic steps .

Photophysical Properties:

- Absorption and Emission: Bodipy derivatives exhibit strong absorption bands in the visible spectrum (500-510 nm) and significant fluorescence emissions, which are crucial for their application in bioimaging .

- Quantum Yield: The fluorescence quantum yield () of these compounds can vary; for instance, certain complexes have shown values as high as 0.09 in specific solvent conditions .

- Singlet Oxygen Generation: Upon photoirradiation, this compound can generate singlet oxygen, a reactive species that plays a critical role in its cytotoxic effects during PDT .

Photodynamic Therapy (PDT)

This compound has been extensively studied for its potential as a photosensitizer in PDT. This therapeutic approach leverages light-activated compounds to produce reactive oxygen species that induce cell death in targeted cancer cells.

- Cytotoxicity Studies: Research indicates that Bodipy conjugates demonstrate significant photocytotoxicity against various cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.05 to 0.13 μM under light exposure, while remaining non-toxic in the dark (IC50 > 100 μM) . This selective cytotoxicity underscores their potential as effective PDT agents.

| Compound | Cell Line | IC50 (Light) | IC50 (Dark) |

|---|---|---|---|

| Complex 6 | MCF-7 | 0.05 μM | >100 μM |

| Complex 9 | A549 | 0.13 μM | >100 μM |

| Complex 10 | HaCaT | 0.10 μM | >100 μM |

Cellular Imaging

The unique fluorescence properties of this compound make it suitable for use as a biological probe in cellular imaging. Studies have shown that these compounds can localize within cellular organelles such as mitochondria, allowing for real-time imaging of cellular processes.

- Mitochondrial Localization: Confocal microscopy has demonstrated that certain Bodipy derivatives preferentially accumulate in mitochondria, providing insights into mitochondrial function and dynamics during cellular stress or apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various biomedical applications:

- Cancer Treatment: A study evaluated the efficacy of Bodipy-based metal-organic frameworks against brain cancer cells, revealing IC50 values comparable to or lower than traditional chemotherapeutics .

- Lysosome Imaging: New Bodipy derivatives have been developed to detect changes in lysosomal viscosity, aiding in the diagnosis of lysosomal storage diseases .

- Combination Therapies: Research indicates that combining this compound with other therapeutic modalities enhances its anticancer potential through synergistic effects .

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

- Answer: Standardize synthesis protocols using automated reactors (e.g., ChemSpeed SLT II) for precise temperature/pH control. Characterize each batch via identical HPLC gradients and mass spectrometry (ESI-MS). Share raw NMR/HPLC data and spectra in supplementary materials for cross-lab validation. Use a reference standard (e.g., commercial BODIPY FL) to calibrate fluorescence measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.